JWH-250 5-Hydroxypentyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

作用機序

分子標的と経路:

- JWH 250 N-(5-ヒドロキシペンチル)代謝物は、カンナビノイド受容体CB1とCB2と相互作用することで効果を発揮します .

- N-ペンチル鎖の水酸化は、これらの受容体における結合親和性と効力を変化させる可能性があります .

類似の化合物との比較

類似の化合物:

- JWH-018 N-(5-ヒドロキシペンチル)代謝物

- JWH-073 N-(5-ヒドロキシペンチル)代謝物

- AM-2201 N-(5-ヒドロキシペンチル)代謝物

独自性:

生化学分析

Biochemical Properties

JWH-250 5-Hydroxypentyl is expected to interact with cannabinoid receptors in the body These receptors are part of the endocannabinoid system, which plays a role in a variety of physiological processes

Cellular Effects

As a synthetic cannabinoid, it is expected to influence cell function by interacting with cannabinoid receptors . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is expected to exert its effects at the molecular level by binding to cannabinoid receptors . This could potentially lead to changes in enzyme activity, gene expression, and other cellular processes

Metabolic Pathways

準備方法

合成経路および反応条件: JWH 250 N-(5-ヒドロキシペンチル)代謝物の調製には、JWH-250のN-ペンチル鎖の水酸化が含まれます。合成経路には通常、以下が含まれます。

出発物質: JWH-250。

工業生産方法:

化学反応の分析

反応の種類:

一般的な試薬と条件:

主な生成物:

科学研究アプリケーション

化学:

生物学:

医学:

産業:

科学的研究の応用

Chemistry:

- Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids in biological samples .

Biology:

Medicine:

Industry:

類似化合物との比較

- JWH-018 N-(5-hydroxypentyl) metabolite

- JWH-073 N-(5-hydroxypentyl) metabolite

- AM-2201 N-(5-hydroxypentyl) metabolite

Uniqueness:

生物活性

JWH-250 5-Hydroxypentyl is a synthetic cannabinoid that has garnered attention due to its potent agonistic effects on cannabinoid receptors, particularly CB1 and CB2. This article delves into its biological activity, pharmacological effects, metabolic pathways, and associated risks, supported by empirical data and case studies.

Overview of this compound

JWH-250 is part of a class of synthetic cannabinoids that mimic the effects of tetrahydrocannabinol (THC), the primary active compound in cannabis. It was initially developed for research purposes to explore the endocannabinoid system's functions. JWH-250 is known for its high affinity for both CB1 and CB2 receptors, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control .

Affinity and Efficacy

JWH-250 exhibits nanomolar affinity at CB1 and CB2 receptors. In vitro studies have shown that it can activate these receptors effectively, leading to a range of physiological responses. The following table summarizes key pharmacological characteristics:

| Compound | Receptor | Affinity (nM) | Efficacy |

|---|---|---|---|

| JWH-250 | CB1 | <10 | Full Agonist |

| JWH-250 | CB2 | <10 | Full Agonist |

| JWH-073 | CB1 | <10 | Full Agonist |

| JWH-073 | CB2 | <10 | Full Agonist |

This data indicates that both JWH-250 and its analogs like JWH-073 are highly effective at engaging cannabinoid receptors, which may contribute to their psychoactive properties .

Metabolic Pathways

JWH-250 is metabolized primarily in the liver, where it undergoes hydroxylation to form various metabolites, including this compound. These metabolites can retain significant activity at cannabinoid receptors. For instance, studies have shown that hydroxylated metabolites maintain partial to full efficacy at CB1 receptors, suggesting they may contribute to the compound's overall pharmacological effects .

Case Study: Metabolite Analysis

A study analyzing urine samples from individuals suspected of using synthetic cannabinoids identified several metabolites of JWH-250. The findings demonstrated that these metabolites were present in significant quantities and retained activity at cannabinoid receptors:

| Metabolite | Detection Method | Concentration (ng/mL) |

|---|---|---|

| This compound glucuronide | LC-MS/MS | 50 |

| JWH-250 pentanoic acid | LC-MS/MS | 30 |

| JWH-250 4-hydroxyindole | LC-MS/MS | 20 |

These results highlight the metabolic complexity and the potential for ongoing pharmacological activity even after the parent compound has been eliminated from the body .

Behavioral and Physiological Effects

In vivo studies conducted on mice have revealed several behavioral effects associated with JWH-250 administration:

- Hypothermia : Significant reduction in body temperature.

- Analgesia : Increased pain threshold to noxious stimuli.

- Catalepsy : Impaired motor function and responsiveness.

- Aggression : Increased aggressive behaviors observed in certain contexts.

These effects were dose-dependent and could be blocked by selective CB1 antagonists such as AM251, indicating that they are mediated through cannabinoid receptor activation .

Toxicological Considerations

The use of synthetic cannabinoids like JWH-250 has been linked to various adverse health outcomes. Reports indicate that users may experience severe side effects including:

- Anxiety

- Paranoia

- Hallucinations

- Seizures

The unpredictable nature of synthetic cannabinoids poses significant risks, particularly as these substances can vary widely in potency and composition when sold illegally .

特性

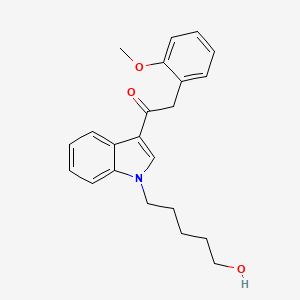

IUPAC Name |

1-[1-(5-hydroxypentyl)indol-3-yl]-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAGHVHOGRTTHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017743 |

Source

|

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-83-4 |

Source

|

| Record name | JWH-250 N-(5-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。